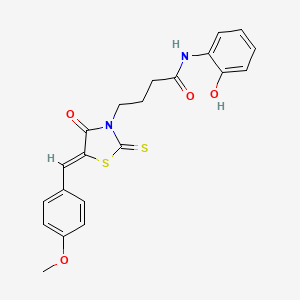

![molecular formula C6H10Br2N2S B2707462 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1049794-57-1](/img/structure/B2707462.png)

6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that contain an imidazole ring fused with a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceutical drugs .

Synthesis Analysis

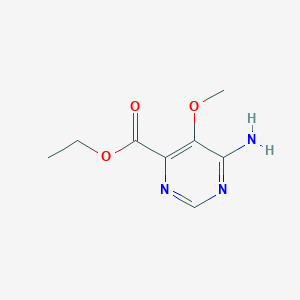

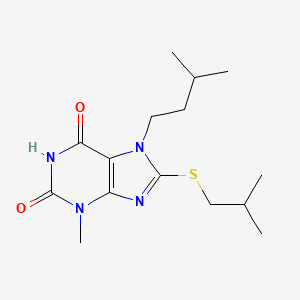

The synthesis of imidazo[2,1-b]thiazoles often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media .Molecular Structure Analysis

The structure of imidazo[2,1-b]thiazoles is characterized by the fusion of an imidazole ring and a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The outcome of the reaction between 2-aminothiazoles and bromo ketones depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For similar compounds, properties such as melting point, purity, and InChI key are often provided .Scientific Research Applications

Broad-Spectrum Anthelmintic Activity

6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole derivatives, a structurally related compound, have demonstrated broad-spectrum anthelmintic activity. Isothiourea derivatives of this compound show improved activity against nematodes, cestodes, and trematodes compared to tetramisole, a related compound. The structure-activity relationships of these derivatives have been explored (Brewer et al., 1987).

Fungicidal Properties

Derivatives of imidazo[2,1-b]thiazole, which include compounds structurally similar to 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide, have exhibited interesting fungicidal properties. These findings suggest a potential application in combating fungal infections or in agricultural fungicides (Robert et al., 1984).

Synthesis and Chemical Properties

The synthesis and chemical properties of 6-substituted imidazo[2,1-b]thiazoles have been extensively studied. These compounds undergo various chemical transformations, demonstrating their versatility in chemical synthesis and potential utility in developing novel compounds with specific biological activities (Cort, 1966).

Antibacterial Activity

Some derivatives of imidazo[2,1-b]thiazole, similar in structure to 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide, have shown significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Gadad et al., 2000).

Antitumor Activity

Imidazo[2,1-b]thiazole derivatives have been evaluated for their antitumor properties. These studies indicate potential therapeutic applications in oncology, particularly in targeting specific types of cancer cells (Potikha & Brovarets, 2020).

Mechanism of Action

While the specific mechanism of action for “6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide” is not available, imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h5H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLYLBOJAOFZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2707379.png)

![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)

![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)